3-nitro-10H-phenothiazine

Catalog No.
S8943779
CAS No.
1628-77-9
M.F
C12H8N2O2S
M. Wt
244.27 g/mol
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3-nitro-10H-phenothiazine

CAS Number

1628-77-9

Product Name

3-nitro-10H-phenothiazine

IUPAC Name

3-nitro-10H-phenothiazine

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

InChI

InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)13-10/h1-7,13H

InChI Key

CLXYGCPNHLXLPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

3-Nitro-10H-phenothiazine is a heterocyclic organic compound with the molecular formula C12H8N2O2SC_{12}H_8N_2O_2S. It belongs to the phenothiazine family, characterized by a three-ring structure that includes sulfur and nitrogen atoms. The compound features a nitro group (-NO₂) at the third position of the phenothiazine core, which significantly influences its chemical reactivity and biological properties. 3-Nitro-10H-phenothiazine is recognized for its electron-rich nature, attributed to the presence of sulfur and nitrogen heteroatoms, making it a subject of interest in various chemical and biological studies .

, primarily due to its nitro group and the phenothiazine structure. Key reaction types include:

  • Reduction: The nitro group can be reduced to an amino group under specific conditions, leading to derivatives with enhanced biological activities.
  • Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones, which may exhibit different properties and activities.
  • Electrophilic Substitution: The aromatic rings allow for electrophilic substitution reactions, enabling further functionalization of the compound .

Common reagents for these reactions include hydrogen peroxide and sodium borohydride for oxidation and reduction, respectively. Electrophilic reagents such as halogens are used for substitution reactions.

The biological activity of 3-nitro-10H-phenothiazine has been explored in various studies. Compounds in the phenothiazine family are known for their antipsychotic properties due to their ability to block dopamine D2 receptors. Additionally, 3-nitro-10H-phenothiazine has shown potential antioxidant and antibacterial activities in preliminary evaluations . Its derivatives have been investigated for their efficacy against certain pathogens, suggesting that modifications to the nitro group can enhance therapeutic effects .

The synthesis of 3-nitro-10H-phenothiazine typically involves the nitration of 10H-phenothiazine using a nitrating agent such as nitric acid in conjunction with sulfuric acid. This process requires careful temperature control to prevent over-nitration and ensure high yields. Other methods may include:

  • Cross-Coupling Reactions: These involve coupling anilines with halo benzenes followed by sulfur insertion to form the phenothiazine ring.
  • Alkylation: This can occur at various positions on the phenothiazine ring after initial synthesis, allowing for further functionalization .

3-Nitro-10H-phenothiazine finds applications across several fields:

  • Pharmaceuticals: Its derivatives are explored for use as antipsychotic medications and other therapeutic agents.
  • Photocatalysis: The compound has potential as a photocatalyst due to its favorable redox properties, enabling it to facilitate various

Interaction studies involving 3-nitro-10H-phenothiazine have focused on its biochemical interactions, particularly with cellular receptors and enzymes. Research indicates that this compound can influence cellular signaling pathways due to its ability to modulate receptor activity. Additionally, studies on its antioxidant properties suggest that it can interact with free radicals, potentially providing protective effects against oxidative stress .

Several compounds share structural similarities with 3-nitro-10H-phenothiazine, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
10H-PhenothiazineParent compound without nitro groupBasic structure; serves as a precursor for derivatives
2-Amino-10H-phenothiazineAmino group at position 2Enhanced biological activity; used in pharmaceuticals
10H-Phenothiazine-5,5-dioxideOxidized form of phenothiazineDifferent reactivity; potential applications in materials
3-Amino-10H-phenothiazineAmino group at position 3Similar biological activity but different pharmacokinetics

Uniqueness: The presence of the nitro group in 3-nitro-10H-phenothiazine enhances its reactivity compared to other derivatives. This modification allows for unique chemical transformations and potentially distinct biological activities, making it a valuable compound in both research and application contexts .

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.03064868 g/mol

Monoisotopic Mass

244.03064868 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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